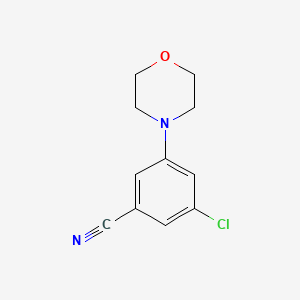
3-Chloro-5-morpholinobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-morpholinobenzonitrile is an organic compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-morpholinobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and output .
化学反应分析
Types of Reactions
3-Chloro-5-morpholinobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-morpholino-5-substituted benzonitriles.
Oxidation: Products include 3-chloro-5-morpholinobenzamide.
Reduction: Products include 3-chloro-5-morpholinobenzylamine.
科学研究应用
3-Chloro-5-morpholinobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Chloro-5-morpholinobenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but with a methyl group instead of the morpholine ring.
3-Chloro-5-methylphenyl isocyanate: Contains an isocyanate group instead of the nitrile group.
Uniqueness
3-Chloro-5-morpholinobenzonitrile is unique due to the presence of both the morpholine ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
生物活性
3-Chloro-5-morpholinobenzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H10ClN3O
Molecular Weight: 221.66 g/mol
IUPAC Name: this compound
The compound features a chlorobenzene ring with a morpholine group and a nitrile functional group, contributing to its unique reactivity and interaction with biological systems.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi. For instance, structural analogs have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: Studies suggest that compounds with similar structures can act as inhibitors of cancer cell proliferation. The morpholine moiety enhances interaction with biological targets, potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes. Research on related compounds indicates that they can modulate enzyme activity, which is crucial for developing therapeutic agents for diseases like cancer.
The mechanism of action for this compound is believed to involve:
- Binding to Receptors: The compound may interact with various receptors or enzymes, altering their activity and leading to biological effects.
- Induction of Apoptosis: In cancer cells, it may trigger pathways that lead to programmed cell death, thereby reducing tumor growth.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-5-fluorobenzonitrile | Contains fluorine instead of morpholine | Exhibits different biological activity due to fluorine's electronegativity. |
| 3-Chloro-5-hydroxybenzonitrile | Hydroxyl group replaces the morpholine | Potentially more polar, affecting solubility and reactivity. |
| 4-Chloro-2-morpholinobenzonitrile | Morpholine at a different position | May exhibit different selectivity in biological assays. |
| 2-Chloro-5-morpholinobenzonitrile | Chlorine at position two instead of three | Altered electronic properties can influence reactivity and biological interactions. |
Case Studies
Several case studies have explored the pharmacological applications of this compound:
- Anticancer Activity Study: A study published in a peer-reviewed journal investigated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy Research: Another study focused on the antimicrobial properties of structurally similar compounds, highlighting that modifications in the morpholine group can enhance activity against resistant bacterial strains.
- Enzyme Interaction Analysis: Research into enzyme inhibition revealed that derivatives of this compound could effectively inhibit specific kinases involved in cancer progression, indicating a promising avenue for therapeutic development.
属性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
3-chloro-5-morpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H11ClN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 |
InChI 键 |
GILCAOZPJAYSQM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=CC(=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















